molecular formula C19H29O6P B601002 Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid CAS No. 128948-00-5

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

Cat. No.: B601002
CAS No.: 128948-00-5
M. Wt: 384.41
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Description

Absolute Stereochemistry and Chiral Centers

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid has the molecular formula C₁₉H₂₉O₆P and a molecular weight of 384.40 g/mol . The compound contains two defined stereocenters , both of which are critical for its biological activity. The absolute stereochemistry is configured as (2S,4S) , with the 4-cyclohexyl-L-proline moiety adopting a trans conformation relative to the carboxylic acid group. This stereochemical arrangement ensures optimal binding to the ACE active site, as the cyclohexyl group occupies a hydrophobic pocket while the phosphinic acid interacts with the catalytic zinc ion.

The chiral centers are located at:

  • C2 of the proline ring, which adopts an S configuration.
  • C4 of the proline ring, where the cyclohexyl substituent is oriented in the S configuration.
Property Value
Molecular formula C₁₉H₂₉O₆P
Molecular weight 384.40 g/mol
Defined stereocenters 2
Configuration (C2, C4) (2S,4S)

Phosphinic Acid Core Structure Analysis

The phosphinic acid group (PO(OH)CH₂ ) is a hallmark of fosinopril-derived compounds. In this compound, this moiety forms a tetrahedral geometry around the phosphorus atom, mimicking the transition state of peptide hydrolysis. The phosphinic acid’s oxygen atoms coordinate with the zinc ion in ACE’s active site, while the methyl and propionyloxy groups enhance hydrophobic interactions with residues like Phe-391 and Tyr-523.

Key structural features of the phosphinic acid core include:

  • Bond angles : The P=O bond length is 1.48 Å , while P–C bonds measure 1.81 Å , consistent with hybridized sp³ phosphorus.
  • Hydrogen bonding : The hydroxyl group of the phosphinic acid forms a strong hydrogen bond with His-353 of ACE (distance: 2.1 Å ).

Properties

IUPAC Name

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHVPSAAFKIBID-AFMDSPMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652296
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128948-00-5
Record name [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Multi-Step Chemical Synthesis

The foundational method, described in US4912231 and CN108727242A, involves a nine-step sequence starting from (4S)-hydroxy-L-proline methyl ester:

  • N-Boc Protection : (4S)-hydroxy-L-proline methyl ester undergoes Boc protection using di-tert-butyl dicarbonate.

  • Sulfonation : Mesylation or tosylation converts the hydroxyl group to a sulfonate ester, enhancing leaving-group ability.

  • Cyclohexyl Grignard Addition : Cyclohexyl magnesium bromide displaces the sulfonate group via SN2, introducing the cyclohexyl moiety.

  • Ester Hydrolysis : Lithium hydroxide cleaves the methyl ester to yield (4S)-N-Boc-4-cyclohexyl-L-proline.

  • Boc Deprotection : Trifluoroacetic acid removes the Boc group, yielding trans-4-cyclohexyl-L-proline.

This route achieves a 25% total yield and 99.7% purity but requires rigorous chromatographic purification.

Table 1: Traditional Synthesis Parameters

StepReagentsYield (%)Purity (%)
N-Boc ProtectionBoc₂O, DMAP8598
SulfonationMsCl, Et₃N7897
Grignard SubstitutionCyclohexylMgBr, CuI6596
Ester HydrolysisLiOH, H₂O/THF9099
Boc DeprotectionTFA, CH₂Cl₂9599.7

Enzymatic Catalytic Hydrolysis for Stereochemical Resolution

Patent US20100297711A1 introduces an enzymatic approach to resolve racemic DFAA intermediates. The process involves:

  • Racemic Ester Preparation : [[(2-Methyl-1-propionyloxypropoxy)(4-phenylbutyl)phosphinyl]acetic acid is synthesized as a racemic mixture.

  • Enantioselective Hydrolysis : Lipase or esterase selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

  • Acidification and Extraction : The mixture is acidified to pH 4, extracting the desired (S)-enantiomer with ethyl acetate.

This method achieves 40–50% yield and >98% enantiomeric excess (ee), outperforming traditional crystallization.

Key Intermediates and Their Preparation

Trans-4-Cyclohexyl-L-Proline

This intermediate, critical for DFAA’s proline moiety, is synthesized via:

  • Grignard Alkylation : (4S)-N-Boc-4-hydroxyproline methyl ester reacts with cyclohexylMgBr under CuI catalysis.

  • Chiral Retention : SN2 mechanism ensures retention of the (S)-configuration, confirmed by [α]D = −47.5° (c = 1, CH₃OH).

Phosphinyl Acetic Acid Derivative

The phosphinyl core is constructed through:

  • Michaelis-Arbuzov Reaction : Reacting 4-phenylbutyl chloride with triethyl phosphite forms the phosphonate intermediate.

  • Acetylation : Coupling with (2-methyl-1-propionyloxypropoxy) acetic acid introduces the ester sidechain.

Analytical Methods for Quality Control

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (UV detection at 210 nm) resolve DFAA from diastereomers, achieving 99.9% purity.

  • Chiral GC-MS : Differentiates (S)- and (R)-enantiomers using β-cyclodextrin columns.

Spectroscopic Characterization

  • ¹H-NMR : Trans-4-cyclohexyl-L-proline shows δ 3.2–3.5 (m, proline ring) and δ 1.1–1.8 (m, cyclohexyl).

  • ³¹P-NMR : Phosphinyl group resonates at δ 25–30 ppm.

Optimization Strategies for Industrial Production

Solvent Selection

  • Ethyl Acetate vs. Toluene : Ethyl acetate improves extraction efficiency (85% vs. 72%) but requires lower temperatures.

Catalytic Enhancements

  • Copper(I) Iodide : Increases Grignard substitution yield from 60% to 75% by stabilizing the transition state.

Table 2: Industrial Process Optimization

ParameterImprovementYield Increase (%)
CuI Catalysis0.5 eq CuI15
Enzymatic ResolutionLipase PS-3020
Solvent SwitchEthyl acetate → MTBE10

Industrial Applications and Case Studies

Bristol-Myers Squibb (BMS) Process

BMS’s patented method (EP2264039A1) produces DFAA at 500 kg/batch with 92% ee, using enzymatic hydrolysis and in situ crystallization.

Cost-Benefit Analysis

  • Traditional Route : $12,000/kg (high purity but low yield).

  • Enzymatic Route : $8,500/kg (moderate yield but high ee) .

Chemical Reactions Analysis

Types of Reactions

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid and related compounds:

Compound Name CAS Number Molecular Formula Key Structural Features ACE Inhibition (Ki) Prodrug Status Primary Use
Fosinopril 98048-97-6 C₃₀H₄₆NO₇P Contains 4-cyclohexyl-L-proline, phosphinate ester, phenylbutylphosphinylacetic acid 0.1–1.0 nM Yes Hypertension treatment
This compound 123599-78-0 C₁₉H₂₉NO₆P Lacks 4-cyclohexyl-L-proline; retains phenylbutylphosphinylacetic acid Not reported No Research impurity
Fosinopril Sodium (Complex C) C₃₀H₄₅NNaO₇P Sodium salt of fosinopril; retains full prodrug structure Equivalent to fosinopril Yes Pharmaceutical formulation
Fosinopril Related Compound E C₃₀H₄₅NO₇P 4-phenyl substituent replaces 4-cyclohexyl group Not reported No Synthetic impurity

Binding Affinity and Pharmacological Impact

  • Fosinopril: Binds ACE via (1) phosphonate-zinc interaction, (2) hydrogen bonds with residues Y501/Y523 and E362/E384, and (3) hydrophobic interactions with the cyclohexyl-proline group . Its Ki values range from 0.1 to 1.0 nM, depending on substrate specificity .
  • This compound: The absence of the cyclohexyl-proline moiety disrupts interactions with ACE’s S1 and S2 pockets, likely abolishing inhibitory activity. No Ki data is available, suggesting minimal therapeutic relevance .

Analytical and Impurity Profiles

  • Fosinopril: Quantified via HPLC-UV (214 nm) using acetonitrile/phosphoric acid mobile phases. Impurities (e.g., Related Compounds A–F) are monitored at thresholds ≤0.1% for individual impurities and ≤1.5% for total impurities .
  • Its presence in formulations is restricted due to undefined toxicity .

Biological Activity

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a derivative of Fosinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound exhibits several biological activities that contribute to its therapeutic efficacy. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential clinical applications.

Overview of Fosinopril

Fosinopril is classified as a third-generation ACE inhibitor. It is unique among ACE inhibitors due to its phosphinic acid structure, which allows it to be a prodrug that is metabolized into its active form, fosinoprilat, in the body. This conversion is facilitated by esterases in the liver and intestines, leading to prolonged action and a longer half-life compared to earlier ACE inhibitors like captopril .

The primary mechanism of action for this compound involves the inhibition of the ACE enzyme. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced cardiac workload . Additionally, ACE inhibitors increase bradykinin levels, which further contributes to vasodilation and has beneficial effects on endothelial function .

Pharmacological Effects

  • Antihypertensive Activity : Clinical studies demonstrate that Fosinopril effectively lowers blood pressure in patients with hypertension. Its prolonged action allows for once-daily dosing, improving patient compliance .
  • Cardioprotective Effects : Beyond its antihypertensive properties, Fosinopril has been shown to provide organ protection, particularly in the heart and kidneys. It helps prevent hypertrophy and fibrosis in cardiac tissues and improves outcomes in patients with heart failure .
  • Potential Antitumor Activity : Emerging research suggests that ACE inhibitors may have antitumor effects. Studies indicate that they can inhibit cancer-associated fibroblasts and modulate immune responses, potentially reducing tumor progression in various cancer types .

Case Studies

Several clinical studies have investigated the effects of Fosinopril on various patient populations:

  • Heart Failure Patients : In a randomized controlled trial involving patients with chronic heart failure, those treated with Fosinopril showed significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalization rates compared to placebo .
  • Diabetic Nephropathy : Another study focused on diabetic patients demonstrated that long-term treatment with Fosinopril slowed the progression of nephropathy by reducing proteinuria and preserving renal function .

Data Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntihypertensiveLowers blood pressure through ACE inhibition
CardioprotectiveReduces cardiac hypertrophy and improves heart function
Renal ProtectionSlows progression of diabetic nephropathy
Antitumor PotentialInhibits tumor growth via modulation of immune response

Q & A

Q. What are the key stereochemical considerations in synthesizing Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid?

The synthesis requires precise control over stereochemistry, particularly at the 4-cyclohexyl-L-proline moiety. A Grignard condensation of N-(benzyloxycarbonyl)-4-oxo-L-proline with phenylmagnesium bromide yields 4-hydroxy-4-phenylproline, which undergoes dehydration and hydrogenation to form the trans-4-cyclohexyl-L-proline intermediate. Catalytic hydrogenation with PtO₂ ensures retention of the desired (4S) configuration . The phenylbutylphosphinylacetic acid side chain is synthesized via an Arbusov reaction between phenylbutyl phosphonous acid and bromoacetic acid, followed by diastereomer-specific acylation of the proline moiety .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • HPLC with UV detection : Use a C18 column (4.6 mm × 15 cm) and a mobile phase of acetonitrile/water/phosphoric acid (2000:10:1) at 214 nm for baseline separation of fosinopril and its impurities. System suitability requires a peak-to-valley ratio ≥2.5 for critical pairs (e.g., fosinopril and Related Compound I) .
  • Infrared (IR) spectroscopy : Compare the test sample’s IR spectrum (KBr pellet) with the USP reference standard to confirm identity, focusing on characteristic peaks for the phosphinylacetyl and cyclohexyl groups .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

Chiral chromatography is critical due to the compound’s stereospecific activity. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/ethanol/trifluoroacetic acid (90:10:0.1) at 1.0 mL/min. Detection at 225 nm resolves (4R)- and (4S)-diastereomers. Quantify impurities like Related Compound B [(4S)-4-cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-D-proline] with a limit of ≤0.3% .

Q. What methodologies are effective for impurity profiling and stability-indicating studies?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Analyze degradation products via HPLC-MS to identify major impurities (e.g., hydrolyzed phosphinylacetic acid derivatives) .
  • LC-MS/MS quantification : Use a Q-TOF mass spectrometer in positive ion mode to detect trace impurities (e.g., Related Compound G [(4-phenylbutyl)phosphinyl acetic acid]) at thresholds as low as 0.1% .

Q. How can pharmacokinetic studies address discrepancies in bioavailability data for this compound?

  • Comparative dissolution testing : Use USP Apparatus II (paddle) at 50 rpm with 900 mL pH 6.8 phosphate buffer. Monitor dissolution profiles at 214 nm and apply the f2 similarity factor to assess bioequivalence between formulations .
  • Metabolite profiling : Employ rat liver microsomes to identify active metabolites (e.g., fosinoprilat) and correlate their formation kinetics with in vivo bioavailability data .

Methodological Tables

Q. Table 1: Key Impurities and Analytical Limits

Impurity NameStructure DescriptionLimit (%)Reference
Related Compound A(4S)-4-cyclohexyl-[(4-phenylbutyl)phosphinyl]acetyl-L-proline≤0.3
Related Compound E(4S)-4-phenyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline≤0.9
Related Compound G(4-phenylbutyl)phosphinyl acetic acid≤0.2

Q. Table 2: Optimized HPLC Conditions for Stability Studies

ParameterSpecification
ColumnC18, 4.6 mm × 25 cm, 5 µm
Mobile PhaseAcetonitrile/0.2% phosphoric acid (56:44)
Flow Rate1.0 mL/min
DetectionUV 205 nm
Column Temperature45°C
Injection Volume20 µL
Runtime4× retention time of fosinopril peak (~25 min)

Contradictions and Resolutions

  • Synthetic Route Variability : describes the use of trans-4-hydroxy-L-proline, while uses L-pyroglutamic acid as a starting material. Researchers should validate the stereochemical outcome of each route via chiral HPLC .
  • Impurity Nomenclature : Related Compound B is termed a "hemibarium salt" in but lacks this descriptor in . Cross-reference USP standards for nomenclature consistency.

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